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Compound of Interest

Compound Name: 14-Deoxypoststerone

Cat. No.: B1197410

A comprehensive search for structure-activity relationship (SAR) studies on "14-
deoxypoststerone” did not yield specific results for this particular compound. Therefore, this
guide provides a comparative analysis of the SAR of various progesterone analogs, drawing
upon available experimental data to inform researchers, scientists, and drug development
professionals. The focus will be on how structural modifications to the progesterone scaffold
influence receptor binding and biological activity.

Progesterone Receptor Binding: Nuclear vs.
Membrane

The biological effects of progesterone and its analogs are primarily mediated through the
nuclear progesterone receptor (nPR) and the membrane progesterone receptor (MPR).
Structure-activity relationship studies have revealed that modifications to the steroid core can
significantly alter the binding affinity and selectivity for these two receptor types.

For instance, synthetic progestins often exhibit different binding affinities for nPR and mPRa.
While some derivatives bind strongly to both, others show selectivity. Notably, two synthetic
progesterone derivatives, 10-ethenyl-19-norprogesterone (19-CH2P4) and 19a-
methylprogesterone (19-CH3P4), have been identified as selective mPRa agonists with no
significant nPR agonist activity.[1] This highlights the potential to develop mPR-specific ligands
by modifying the progesterone structure. In contrast, potent nPR agonists like Org 2058 and
R5020 show poor binding to human mPRa, and the nPR antagonist RU486 (mifepristone) does
not bind to mPRa at all.[1]
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Further studies have shown that derivatives with a 19-hydroxyl group and the removal of the 3-
keto group exhibit high selectivity for mPRs with almost no affinity for nPRs.[2] Computational
docking studies have also been employed to investigate the binding affinities of various steroid
derivatives to different isoforms of the human progesterone receptor (hPR A and hPR B),
suggesting that estrogens like estradiol and estrone can bind with high affinity to hPR
monomers.[3]

Anti-Inflammatory and Other Biological Activities

Beyond receptor binding, the structural modifications of progesterone analogs have been
explored for various therapeutic applications, particularly for their anti-inflammatory properties.
Analogs of andrographolide, a different class of molecule, have been investigated where a 14-
deoxy modification in 14-deoxy-11,12-didehydroandrographolide was found to retain anti-
inflammatory effects, likely through the inhibition of NF-kB, while being devoid of the
cytotoxicity seen with the parent compound.[4]

In the realm of steroidal anti-inflammatory agents, synthetic analogs of
dehydroepiandrosterone (DHEA) metabolites have shown promise. For example, 17a-ethynyl-
5-androstene-3[3,73,17p-triol (HE3286), a stabilized derivative of an active DHEA metabolite,
demonstrated significant anti-inflammatory effects in rodent models of rheumatoid arthritis.[5]
Similarly, 5-androstene-16a-fluoro-17-one (fluasterone), another synthetic androstene analog,
showed anti-inflammatory and immune-regulating activities without significant hormonal side
effects.[6]

Interestingly, modifications at the 14-position of the steroid nucleus can lead to other biological
activities. The synthesis of 143-hydroxyprogesterone, for example, resulted in a compound with
positive inotropic activity, indicating an interaction with the digitalis receptor.[7]

Data Summary: Progesterone Analog Activity
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Experimental Protocols

Receptor Binding Assays (General Methodology)

A common method to determine the binding affinity of steroid analogs to progesterone
receptors involves competitive binding assays. A typical protocol is as follows:

» Preparation of Receptor Source:

o For nPR: Cytosolic fractions from cells expressing the receptor (e.g., MCF-7 cells) or
tissues rich in nPR (e.g., rat uterine cytosol) are prepared.[1][2]
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o For mPRa: Membrane fractions from cells overexpressing the receptor (e.g., human
pancreatic adenocarcinoma BxPC3 cells) are used.[1][2]

 Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g.,
[3H]progesterone) and varying concentrations of the unlabeled test compound (the
progesterone analog).

e Separation: Bound and unbound radioligand are separated, often by filtration or charcoal
adsorption.

» Quantification: The amount of bound radioactivity is measured using liquid scintillation
counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radiolabeled ligand (IC50) is determined. This value is used to calculate the
binding affinity.

Cell-Based Functional Assays (General Methodology)

To assess the functional activity of progesterone analogs (agonist or antagonist), cell-based
reporter assays are frequently used:

o Cell Culture and Transfection: A suitable cell line that does not endogenously express the
progesterone receptor is cultured. These cells are then co-transfected with a plasmid
encoding the progesterone receptor and a reporter plasmid containing a progesterone-
responsive element linked to a reporter gene (e.g., luciferase).

o Treatment: The transfected cells are treated with varying concentrations of the progesterone
analog. A known agonist (e.g., progesterone) and antagonist (e.g., RU486) are used as
controls.

o Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the
activity of the reporter gene product (e.g., luciferase activity) is measured.

o Data Analysis: An increase in reporter gene activity indicates agonist activity, while a
decrease in agonist-induced activity suggests antagonist activity. Dose-response curves are
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generated to determine the potency (EC50) or inhibitory concentration (IC50) of the
compound.

Visualizing Structure-Activity Relationships

To conceptualize the structure-activity relationships of progesterone analogs, the following
diagrams illustrate key structural features and a typical workflow for screening new compounds.
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Caption: Key modification sites on the progesterone scaffold and their associated biological

activities.
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Caption: A typical workflow for the screening and evaluation of novel progesterone analogs

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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